

3-Oxopropanenitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605

[Get Quote](#)

An In-depth Technical Guide to 3-Oxopropanenitrile

For researchers, scientists, and drug development professionals, **3-Oxopropanenitrile** and its derivatives are pivotal building blocks in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmacological activities. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and applications.

Nomenclature and Identification

The compound with the chemical structure NCCH2CHO is systematically named **3-oxopropanenitrile** according to IUPAC nomenclature.^{[1][2]} It is also widely known by its common synonym, Cyanoacetaldehyde.^{[2][3]} Due to its bifunctional nature, containing both a nitrile and an aldehyde group, it is classified as a β -ketonitrile.^[3]

Identifier	Value
IUPAC Name	3-oxopropanenitrile
Synonyms	Cyanoacetaldehyde, Propanenitrile, 3-oxo-
CAS Number	6162-76-1 ^{[2][4]}
Molecular Formula	<chem>C3H3NO</chem> ^{[3][4]}
InChI Key	ZMMOYIXZGHJMNI-UHFFFAOYSA-N ^[2]
SMILES	<chem>C(C=O)C#N</chem> ^[2]

Physicochemical Properties

The physical and chemical properties of **3-Oxopropanenitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Weight	69.06 g/mol [2][3]
Density	1.0 ± 0.1 g/cm³[4]
Boiling Point	166.2 ± 23.0 °C at 760 mmHg[4]
Flash Point	54.3 ± 22.6 °C[4]
Exact Mass	69.021463719 Da[2]
Monoisotopic Mass	69.021463719 Da[2]
Topological Polar Surface Area	40.9 Å²[2]
Complexity	68.2[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	1[2]

Synthesis and Reactivity

3-Oxopropanenitrile is a versatile reagent in organic synthesis due to its reactive carbonyl and nitrile functionalities.[3] It participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and cyclizations.[3][5]

General Synthesis Methods

Several synthetic routes to **3-oxopropanenitrile** and its derivatives have been developed:

- **Electrophilic Cyanoacetylation:** This method involves the direct introduction of the cyanoacetyl group onto heterocyclic and aromatic systems.[6] A common approach is the in-

situ generation of a mixed anhydride from cyanoacetic acid and another anhydride, such as acetic or trifluoroacetic anhydride, which then undergoes electrophilic attack on the substrate.[6]

- Condensation Reactions: These reactions represent a fundamental strategy for constructing the β -ketonitrile framework. They typically involve the reaction of a nitrile precursor with a carbonyl compound or its derivative.[3][5]
- From α -Haloketones: The reaction of α -haloketones with cyanide ions is another method for the synthesis of **3-oxopropanenitriles**.[3]
- Oxidative Cyclization Reactions: Manganese(III) acetate can mediate the cyclization of **3-oxopropanenitriles** with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles.[3]

Key Reactions

3-Oxopropanenitrile is a key reactant in several important name reactions and synthetic transformations:

- Gewald Reaction: It is a cornerstone of heterocyclic chemistry as a key reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[3]
- Synthesis of Heterocycles: Its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrans, thiazolines, and thiadiazoles.[3]

Experimental Protocols

While a specific protocol for the synthesis of the parent **3-oxopropanenitrile** is not detailed in the provided results, a representative procedure for a derivative, 3-(Azepan-1-yl)-**3-oxopropanenitrile**, is outlined below. This protocol is optimized for a multi-kilogram scale.[7]

Overall Reaction: This synthesis is a one-step nucleophilic acyl substitution where ethyl cyanoacetate is directly amidated with azepane.[7]

Materials and Equipment:

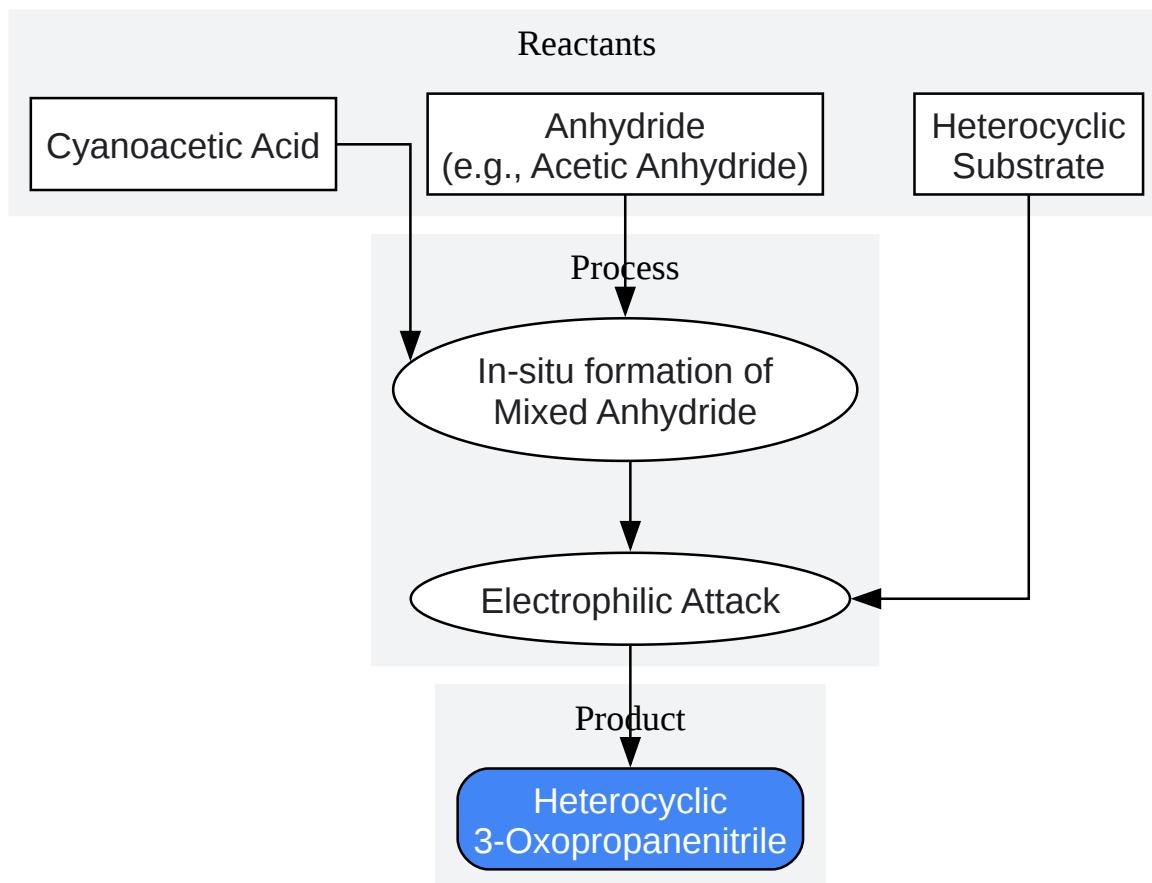
- 100 L glass-lined reactor

- Toluene
- Ethyl cyanoacetate
- Azepane
- 2 M Hydrochloric Acid
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Isopropanol
- n-Heptane

Procedure:

- Reactor Setup and Reagent Charging: 1.1. Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.[\[7\]](#) 1.2. Charge the reactor with toluene (50 L).[\[7\]](#) 1.3. Add ethyl cyanoacetate (10.0 kg, 88.4 mol) to the reactor with moderate stirring.[\[7\]](#) 1.4. Slowly add azepane (9.6 kg, 96.8 mol) to the reactor over 30 minutes, maintaining the internal temperature below 40 °C.[\[7\]](#)
- Reaction: 2.1. Heat the reaction mixture to reflux (approximately 110 °C).[\[7\]](#) 2.2. Maintain reflux for 12 hours, monitoring the reaction progress by HPLC until the consumption of ethyl cyanoacetate is complete (<1% remaining).[\[7\]](#)
- Work-up and Extraction: 3.1. Cool the reaction mixture to room temperature (20-25 °C).[\[7\]](#) 3.2. Transfer the mixture to a 200 L extractor.[\[7\]](#) 3.3. Wash the organic phase sequentially with 2 M Hydrochloric Acid (50 L), Saturated Sodium Bicarbonate solution (50 L), and Brine (50 L).[\[7\]](#) 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).[\[7\]](#) 3.5. Filter the drying agent and wash the filter cake with toluene (10 L).[\[7\]](#)
- Solvent Evaporation and Product Isolation (Crude): 4.1. Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.[\[7\]](#)

- Purification by Recrystallization: 5.1. Transfer the crude product to a clean 100 L crystallizer. [7] 5.2. Add isopropanol (20 L) and heat to 50-60 °C with stirring until all solid dissolves.[7] 5.3. Slowly add n-heptane (40 L) while maintaining the temperature.[7] 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.[7]


Applications in Research and Drug Development

3-Oxopropanenitrile and its derivatives are valuable intermediates in medicinal chemistry for the creation of novel molecules with potential pharmacological activities.[3] Research has indicated that some derivatives exhibit biological activities, including antimicrobial and anticancer properties.[5] Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.[5] Furthermore, some compounds derived from **3-oxopropanenitrile** have been shown to inhibit specific enzymes involved in metabolic pathways.[5]

Visualizations

Synthesis Workflow: Electrophilic Cyanoacetylation

The following diagram illustrates the general workflow for the synthesis of heterocyclic **3-oxopropanenitriles** via electrophilic cyanoacetylation.

[Click to download full resolution via product page](#)

Caption: Electrophilic cyanoacetylation workflow for heterocyclic **3-oxopropanenitriles**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 20771443 | C3H2NO+ | CID 20771443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanoacetaldehyde | C3H3NO | CID 151404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]

- 4. 3-Oxopropanenitrile | CAS#:6162-76-1 | Chemsoc [chemsoc.com]
- 5. Buy 3-Oxopropanenitrile | 6162-76-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Oxopropanenitrile IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221605#3-oxopropanenitrile-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com